molecular formula C10H20ClNO2 B3392708 (1-Propyl-4-piperidinyl)acetic acid hydrochloride CAS No. 1255717-53-3

(1-Propyl-4-piperidinyl)acetic acid hydrochloride

Cat. No.: B3392708
CAS No.: 1255717-53-3
M. Wt: 221.72
InChI Key: VGDNDYGUSXGOLC-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Modern Chemical Research

The piperidine scaffold is one of the most ubiquitous heterocyclic motifs found in pharmaceuticals and natural products. nih.gov Its prevalence stems from a combination of favorable properties. The chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, which is crucial for specific interactions with biological macromolecules such as enzymes and receptors. ijnrd.org This structural feature is instrumental in the design of potent and selective drugs.

Furthermore, the nitrogen atom in the piperidine ring is a key feature. It can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating interactions with biological targets. researchgate.net The basicity of this nitrogen can be modulated by the nature of its substituent, which in turn affects the compound's pharmacokinetic and pharmacodynamic properties. The incorporation of a piperidine ring can also enhance a molecule's metabolic stability and oral bioavailability. nih.gov

The versatility of the piperidine scaffold is evident in the broad range of pharmacological activities exhibited by piperidine-containing drugs. These include antipsychotics, analgesics, antihistamines, and agents for treating central nervous system (CNS) disorders. nih.govijnrd.orgnih.gov

Historical Context of Research on Piperidine-4-acetic Acid Derivatives

The exploration of piperidine-4-acetic acid derivatives has evolved over several decades, with early research often focusing on their synthesis and potential as intermediates for more complex molecules. A notable area of investigation has been their role as mimics of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. The structural similarity of the piperidine-4-acetic acid backbone to GABA has led to the design and synthesis of derivatives as potential GABA uptake inhibitors.

More recent research has seen piperidine-4-acetic acid derivatives investigated as modulators of γ-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease. nih.gov Studies have shown that certain piperidine acetic acid-based compounds can allosterically modulate γ-secretase activity, leading to a reduction in the production of the amyloid-β 42 (Aβ42) peptide, a key component of the amyloid plaques found in the brains of Alzheimer's patients. nih.gov These findings have highlighted the potential of this chemical class in the development of disease-modifying therapies for neurodegenerative disorders.

Current Research Landscape of (1-Propyl-4-piperidinyl)acetic Acid Hydrochloride

Direct and detailed research findings on this compound in peer-reviewed scientific literature are limited. Its presence is noted primarily in the catalogs of chemical suppliers, indicating its availability for research purposes. However, the current research landscape for structurally related N-alkyl piperidine-4-acetic acid derivatives provides a strong indication of the potential areas of interest for this specific compound.

The N-propyl group of this compound is a lipophilic substituent that can influence the compound's ability to cross the blood-brain barrier, a critical property for drugs targeting the central nervous system. Research into N-substituted piperidine derivatives for neurodegenerative diseases, such as Alzheimer's, is an active area. researchgate.netresearchgate.net These studies often focus on the development of acetylcholinesterase (AChE) inhibitors, and the piperidine moiety is a key structural feature in many such compounds. nih.govresearchgate.net

Furthermore, the investigation of piperidine acetic acid analogues as γ-secretase modulators continues to be a promising avenue for Alzheimer's disease research. nih.gov The specific N-propyl substitution in this compound would likely modulate its potency and selectivity as a γ-secretase modulator compared to other N-alkyl derivatives.

Given the established role of the piperidine-4-acetic acid scaffold in targeting CNS disorders, it is plausible that this compound and its analogues are being investigated as potential therapeutic agents for neurological conditions. The precise synthesis and biological evaluation of this compound would be necessary to fully elucidate its pharmacological profile and therapeutic potential.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-propylpiperidin-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-5-11-6-3-9(4-7-11)8-10(12)13;/h9H,2-8H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDNDYGUSXGOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255717-53-3
Record name 4-Piperidineacetic acid, 1-propyl-, hydrochloride (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255717-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Sophisticated Synthetic Methodologies and Chemical Precursors

Diverse Synthetic Routes to the Core (1-Propyl-4-piperidinyl)acetic Acid Scaffold

The formation of the central (1-Propyl-4-piperidinyl)acetic acid structure can be achieved through several strategic pathways. These routes often begin with the synthesis of a key intermediate, such as a 4-piperidone (B1582916), which is then further elaborated.

Alkylation and cyclization represent fundamental strategies for constructing the piperidine (B6355638) ring. A common approach involves forming the heterocyclic ring first, followed by the introduction of substituents, or designing a linear precursor that cyclizes to form the desired substituted piperidine.

One of the most established methods for creating the 4-piperidone core, a crucial precursor, is the Dieckmann condensation . This intramolecular cyclization of a diester is typically carried out in the presence of a base. For N-substituted 4-piperidones, the synthesis often starts with the Michael addition of a primary amine (like propylamine) to two equivalents of an acrylate (B77674) ester, such as methyl or ethyl acrylate. dtic.miltandfonline.com The resulting aminodiester then undergoes an intramolecular Dieckmann condensation to yield a cyclic β-ketoester. tandfonline.com Subsequent hydrolysis and decarboxylation of this intermediate furnish the N-propyl-4-piperidone. dtic.miltandfonline.com

Table 1: Dieckmann Condensation Approach to N-Substituted 4-Piperidones This table is interactive. You can sort and filter the data.

Starting Materials Key Reaction Steps Intermediate Product Final Precursor

Another powerful cyclization method is the Prins-type cyclization . This reaction involves the acid-catalyzed addition of an aldehyde to an alkene. acs.orgnih.gov Intramolecular versions of this reaction can be used to form piperidine rings with high diastereoselectivity. acs.orgthieme-connect.com For instance, an appropriately designed N-protected homoallylic amine can react with an aldehyde in the presence of a Brønsted acid like hydrochloric acid to yield a 4-halopiperidine, which can be a versatile intermediate for introducing the acetic acid side chain. acs.orgnih.gov

Direct N-alkylation of a pre-formed piperidine-4-acetic acid ester with a propyl halide (e.g., 1-bromopropane) in the presence of a base is also a straightforward alkylation strategy to install the N-propyl group.

Introducing the acetic acid moiety at the 4-position of the piperidine ring is a critical step. This is rarely achieved by direct carboxylation but rather through the functionalization of a 4-piperidone precursor.

A prevalent strategy is the Strecker synthesis or a related cyanation reaction performed on N-propyl-4-piperidone. The reaction of the piperidone with a cyanide source (e.g., trimethylsilyl (B98337) cyanide) and an amine yields an α-aminonitrile. mdpi.com While the classical Strecker reaction involves an external amine, a modification starting from the ketone leads to a cyanohydrin, which can be converted to the corresponding nitrile. Hydrolysis of the nitrile group under acidic or basic conditions subsequently yields the desired carboxylic acid. To obtain the acetic acid side chain, a Wittig reaction or a Horner-Wadsworth-Emmons reaction on N-propyl-4-piperidone can be employed to introduce a cyanomethyl or carboxymethyl group. For example, reaction with diethyl cyanomethylphosphonate would yield a (1-propylpiperidin-4-ylidene)acetonitrile intermediate, which can then be reduced and hydrolyzed to form (1-Propyl-4-piperidinyl)acetic acid.

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like substituted piperidines in a single synthetic operation, enhancing atom economy and reducing waste. mdpi.comnih.gov The synthesis of highly functionalized piperidine scaffolds can be achieved through MCRs that combine an aldehyde, an amine, and a β-keto ester. dtic.mil

A plausible MCR approach to a precursor for (1-Propyl-4-piperidinyl)acetic acid could involve a variation of the Petrenko-Kritschenko piperidone synthesis. dtic.mil This reaction condenses an aldehyde, a primary amine (propylamine), and a dialkyl β-ketocarboxylate. While this traditionally yields 2,6-disubstituted piperidones, modifications to the substrates can alter the substitution pattern. Alternatively, an aza-Prins-type MCR can construct piperidine-fused structures diastereoselectively. researchgate.net A domino MCR involving homoallylic ammonium (B1175870) salts and bifunctional aldehydes under acidic conditions can produce substituted piperidines, demonstrating the power of these reactions in generating the core ring structure. researchgate.net

The Mannich reaction is a cornerstone in the synthesis of piperidine-4-ones, which are pivotal intermediates for (1-Propyl-4-piperidinyl)acetic acid and its analogs. researchgate.net The classical Mannich condensation for this purpose involves the reaction of a ketone (such as ethyl methyl ketone or acetone), an aldehyde, and an amine (or ammonia/ammonium acetate). researchgate.netchemrevlett.com

For the synthesis of the N-propylated core, propylamine (B44156) could be used as the amine component. However, a more common and versatile approach involves a double Mannich reaction using ammonium acetate (B1210297), an aldehyde, and a ketone, which first forms a 2,6-disubstituted-4-piperidone. researchgate.net A more direct route to the 1,4-disubstituted pattern involves the Dieckmann condensation pathway mentioned earlier, which can be considered a related strategy that builds upon Michael additions, akin to the initial steps of a Mannich reaction. dtic.miltandfonline.com The resulting N-substituted 4-piperidone (a Mannich base precursor) is then converted to the final product, for example, via a Wittig-type reaction followed by reduction and hydrolysis to install the acetic acid side chain. The versatility of the Mannich reaction allows for the synthesis of a wide array of substituted piperidones, making it a key strategy for producing diverse analogs. rsc.org

Targeted Synthesis of Hydrochloride Salt Forms

The conversion of the parent compound, (1-Propyl-4-piperidinyl)acetic acid, into its hydrochloride salt is a standard acid-base reaction. This process is often performed to improve the compound's stability, crystallinity, and solubility in aqueous media.

The synthesis is typically achieved by treating a solution of the free base, (1-Propyl-4-piperidinyl)acetic acid, dissolved in a suitable organic solvent (such as diethyl ether, isopropanol (B130326), or ethyl acetate), with a solution of hydrogen chloride. cdnsciencepub.com The hydrogen chloride can be introduced as a gas or as a solution in an appropriate solvent (e.g., HCl in diethyl ether or isopropanol). Upon addition of the acid, the basic nitrogen atom of the piperidine ring is protonated, leading to the precipitation of (1-Propyl-4-piperidinyl)acetic acid hydrochloride as a solid. The salt can then be isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried. cdnsciencepub.comsciencemadness.org The stoichiometry of the acid added can be controlled to ensure complete conversion to the desired salt form.

Table 2: General Procedure for Hydrochloride Salt Formation This table is interactive. You can sort and filter the data.

Step Procedure Reagents Outcome
1 Dissolution The free base compound is dissolved in an appropriate organic solvent. Clear solution of the free base.
2 Acidification A solution of hydrogen chloride (gas or in a solvent) is added to the free base solution. Protonation of the piperidine nitrogen.
3 Precipitation The hydrochloride salt, being less soluble, precipitates out of the solution. Solid precipitate of the target salt.
4 Isolation The solid is collected by filtration, washed with a cold solvent, and dried. Purified hydrochloride salt.

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The principles of green chemistry, such as atom economy, use of safer solvents, and energy efficiency, are increasingly being applied to the synthesis of piperidine derivatives. nih.govmdpi.com

One green approach involves the development of efficient, one-pot syntheses, such as the multi-component reactions discussed previously, which reduce the number of steps, minimize waste, and save energy. nih.govmdpi.com An efficient green chemistry route to N-substituted piperidones, which are key precursors, has been developed that presents significant advantages over the classical Dieckmann approach. nih.gov

The use of water as a solvent or employing solvent-free reaction conditions are other key aspects of green synthesis. mdpi.com For instance, developing catalytic methods that can proceed in aqueous media or under neat conditions significantly reduces the reliance on volatile organic compounds. Furthermore, the use of biocatalysis, employing enzymes to carry out specific transformations, offers a highly selective and environmentally friendly alternative to traditional chemical reagents. The synthesis of piperidine derivatives from bio-renewable sources, such as the conversion of 2,5-bis(aminomethyl)furan, also represents a significant step towards sustainable pharmaceutical production. rsc.org

Purification and Isolation Methodologies for Research-Grade Material

The purification of this compound to a standard suitable for research applications typically involves a combination of techniques designed to remove unreacted starting materials, reaction by-products, and other impurities. The choice of method is often dictated by the impurity profile of the crude product, which in turn depends on the synthetic route employed. Common strategies include recrystallization and chromatographic techniques.

Recrystallization

Recrystallization is a widely used technique for the purification of solid crystalline compounds. The principle relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures. For a polar, salt-like compound such as this compound, polar solvents are generally the most effective.

A common approach involves dissolving the crude material in a minimal amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution.

Solvent Selection: The choice of solvent is critical for successful recrystallization. For piperidine hydrochloride derivatives, a mixture of a protic solvent like ethanol (B145695) or isopropanol with an anti-solvent such as ethyl acetate or diethyl ether can be effective. For instance, a mixture of isopropanol and ethyl acetate has been successfully used for the purification of similar hydrochloride salts. The crude solid can be dissolved in hot isopropanol, followed by the gradual addition of ethyl acetate until turbidity is observed. Cooling this mixture then induces crystallization.

Illustrative Recrystallization Protocol:

The crude this compound is dissolved in a minimum volume of hot isopropanol.

The hot solution is filtered to remove any insoluble impurities.

Ethyl acetate is slowly added to the hot filtrate until the solution becomes slightly cloudy.

The mixture is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

The resulting crystals are collected by filtration, washed with a small amount of cold ethyl acetate, and dried under vacuum.

The effectiveness of recrystallization can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination. A sharp melting point and a single major peak in the HPLC chromatogram are indicative of high purity.

Chromatographic Methods

When recrystallization does not provide the desired level of purity, or for the isolation of the free base before conversion to the hydrochloride salt, chromatographic techniques are employed. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Flash Column Chromatography: This technique is often used for the purification of the free base of (1-Propyl-4-piperidinyl)acetic acid before its conversion to the hydrochloride salt. A silica (B1680970) gel stationary phase is typically used, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the mobile phase is gradually increased to elute the compounds from the column.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving very high purity, preparative RP-HPLC can be utilized. This technique is particularly useful for removing closely related impurities. A common stationary phase is a C18-functionalized silica gel. The mobile phase typically consists of an aqueous solution with an acidic modifier (e.g., trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The use of an acidic modifier helps to ensure sharp peak shapes for amine-containing compounds.

The table below illustrates a typical HPLC analysis method for assessing the purity of piperidine derivatives.

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Illustrative Data on Purification Efficiency

The following table provides a representative example of the purity enhancement that can be achieved through a two-step purification process involving flash chromatography of the free base followed by recrystallization of the hydrochloride salt. Please note that this data is illustrative for a typical piperidine derivative and not specific experimental data for this compound.

Purification StagePurity (by HPLC, %)Major Impurity A (%)Major Impurity B (%)
Crude Free Base85.27.84.5
After Flash Chromatography (Free Base)97.51.10.8
After Recrystallization (Hydrochloride Salt)>99.5<0.1<0.1

This multi-step approach ensures the removal of a broad range of impurities, leading to the isolation of research-grade this compound with a purity profile suitable for demanding scientific applications. The final product's identity and purity are typically confirmed through a suite of analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Conformational Analysis and Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of (1-Propyl-4-piperidinyl)acetic acid hydrochloride in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular skeleton and insights into its conformational preferences.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the propyl group, the piperidine (B6355638) ring, and the acetic acid moiety. The protonation of the piperidine nitrogen by the hydrochloride salt would lead to a downfield shift of adjacent protons.

Propyl Group: A triplet corresponding to the terminal methyl group (CH₃) is anticipated around 0.9 ppm. The methylene (B1212753) group adjacent to the methyl (CH₂-CH₃) would appear as a sextet around 1.5-1.7 ppm, and the methylene group attached to the nitrogen (N-CH₂) would be a triplet around 2.8-3.0 ppm.

Piperidine Ring: The protons on the piperidine ring would show complex splitting patterns due to axial and equatorial dispositions. The protons on carbons 2 and 6 (adjacent to the nitrogen) would likely appear as multiplets in the range of 2.9-3.2 ppm. The protons on carbons 3 and 5 are expected to be observed as multiplets around 1.6-1.9 ppm. The proton on carbon 4 would be a multiplet around 1.8-2.1 ppm.

Acetic Acid Moiety: The methylene protons (CH₂) of the acetic acid group are expected to appear as a doublet around 2.2-2.4 ppm. The acidic proton of the carboxylic acid is often broad and may exchange with residual water in the solvent, appearing over a wide chemical shift range or not being observed at all. The N-H proton of the protonated amine would likely be a broad singlet in the downfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal.

Carbon AtomExpected Chemical Shift (ppm)
Propyl CH₃~11
Propyl CH₂CH₃~20
N-CH₂ (Propyl)~60
Piperidine C4~35
Piperidine C3, C5~30
Piperidine C2, C6~53
Acetic Acid CH₂~40
Carboxylic Acid C=O~175

Interactive Data Table: Expected ¹³C NMR Chemical Shifts

Conformational analysis of the piperidine ring can be inferred from the coupling constants observed in the high-resolution ¹H NMR spectrum. The magnitude of the coupling between adjacent protons can help determine their dihedral angle, thus providing evidence for the preferred chair conformation of the piperidine ring and the equatorial or axial orientation of the acetic acid substituent. Given the steric bulk, an equatorial orientation of the acetic acid group is the most likely and energetically favorable conformation.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Molecular Interactions

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are valuable for identifying functional groups and probing intermolecular interactions like hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.

O-H Stretch: A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is typically involved in hydrogen bonding.

N-H Stretch: A broad band in the region of 2400-2800 cm⁻¹ is characteristic of the N⁺-H stretching of the piperidinium (B107235) hydrochloride salt.

C-H Stretch: Aliphatic C-H stretching vibrations from the propyl and piperidine groups will appear in the 2850-3000 cm⁻¹ region.

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the carboxylic acid.

C-N Stretch: The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-C skeletal vibrations of the piperidine ring and the propyl chain would be expected to produce distinct signals in the Raman spectrum. The symmetric C=O stretch may also be observed.

The breadth and position of the O-H and N-H stretching bands in the FT-IR spectrum can provide significant insights into the strength and nature of hydrogen bonding interactions within the crystal lattice.

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the molecular weight and elemental composition of (1-Propyl-4-piperidinyl)acetic acid. It is also a highly sensitive method for the detection and identification of impurities.

Using a soft ionization technique like electrospray ionization (ESI), the compound is expected to be detected as its protonated molecule [M+H]⁺ in the positive ion mode. The high-resolution measurement of the m/z value allows for the calculation of the elemental formula with high accuracy, thus confirming the chemical identity.

IonCalculated m/z
[C₁₀H₁₉NO₂ + H]⁺186.1494

Interactive Data Table: Expected High-Resolution Mass Spectrometry Data

Tandem mass spectrometry (MS/MS) experiments can be performed to further elucidate the structure. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. Expected fragmentation pathways would include the loss of water from the carboxylic acid, cleavage of the propyl group, and fragmentation of the piperidine ring. This fragmentation pattern serves as a fingerprint for the molecule and can be used to confirm its structure and to identify related impurities.

Impurity profiling using HRMS coupled with a separation technique like liquid chromatography (LC-HRMS) allows for the detection of process-related impurities and degradation products at very low levels.

X-ray Diffraction Analysis for Solid-State Conformation and Crystal Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, unequivocally establishing the conformation of the piperidine ring and the orientation of the propyl and acetic acid substituents.

Molecular Interactions and Biological Target Engagement Studies in Vitro/mechanistic Focus

Elucidation of Specific Receptor Binding Affinities and Selectivities

No studies have been published that characterize the receptor binding profile of (1-Propyl-4-piperidinyl)acetic acid hydrochloride. Therefore, data on its affinity and selectivity for any specific receptor are not available.

Without foundational binding affinity data, there is no subsequent research available on the kinetics (association and dissociation rates) or the thermodynamic properties (enthalpy and entropy changes) of the interaction between this compound and any biological receptor.

There is no evidence in the current scientific literature to suggest that this compound acts as an allosteric modulator at any receptor. Studies characterizing such mechanisms are absent.

No research has been conducted to determine whether this compound engages with receptors through competitive or non-competitive binding mechanisms.

Enzyme Inhibition and Activation Studies

Detailed enzymatic assays to determine the inhibitory or activatory effects of this compound on specific enzymes have not been reported in the public domain.

There are no published studies investigating the mechanistic enzymology of this compound with respect to enzymes such as Carbonic Anhydrase, Angiotensin-Converting Enzyme (ACE), N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), MenA, or Acetylcholinesterase. Therefore, no data tables on its inhibitory or activatory constants (e.g., IC50, Ki, Ka) can be generated.

Interactive Data Table: Enzyme Inhibition/Activation Profile of this compound

Enzyme TargetInhibition/ActivationIC50 / EC50Ki / KaMechanism of Action
Carbonic AnhydraseNo Data AvailableN/AN/AN/A
ACENo Data AvailableN/AN/AN/A
NAPE-PLDNo Data AvailableN/AN/AN/A
MenANo Data AvailableN/AN/AN/A
AcetylcholinesteraseNo Data AvailableN/AN/AN/A

In the absence of any primary enzyme interaction studies, there is no information regarding how the potential enzymatic activity of this compound might be influenced by substrate or cofactor concentrations.

Reversibility and Irreversibility of Enzyme Interactions

There is no publicly available data from enzymatic assays to characterize the nature of the interaction of this compound with any specific enzyme targets. Studies determining whether the compound acts as a reversible or irreversible inhibitor, including measurements of kinetic constants such as Ki (inhibition constant) or kinact/KI (inactivation rate constant), have not been published.

Modulation of Intracellular Signaling Pathways (e.g., Inflammasome Pathways like NLRP3)

No research has been published detailing the effects of this compound on intracellular signaling pathways. Specifically, there are no reports on its ability to modulate the activity of inflammasome complexes, such as the NLRP3 inflammasome, or its impact on downstream signaling events like cytokine release or pyroptosis in cellular models.

Biophysical Characterization of Protein-Ligand Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

There is a lack of publicly available biophysical data to characterize the direct binding of this compound to any protein target. Techniques such as Isothermal Titration Calorimetry (ITC), which would provide thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry), and Surface Plasmon Resonance (SPR), which would determine the kinetics of binding (association and dissociation rates), have not been reported for this compound.

Structure Activity Relationship Sar and Rational Compound Design

Impact of Piperidine (B6355638) Ring Substitutions on Molecular Interactions

The piperidine ring serves as a central scaffold, and substitutions on this ring can significantly alter a molecule's interaction with biological targets. The nature, size, and position of these substituents can influence the compound's conformation, lipophilicity, and ability to form key interactions with a receptor's binding site. ccspublishing.org.cn

The flexibility of the piperidine ring allows it to adopt various conformations, such as chair and boat forms, which can be influenced by the presence of substituents. This conformational preference can be critical for optimal binding to a target protein. ccspublishing.org.cn For instance, introducing substituents can lock the ring into a specific conformation that presents other functional groups in a more favorable orientation for interaction.

The table below summarizes the general effects of substitutions on the piperidine ring based on findings from related compounds.

Substitution PositionType of SubstituentPotential Impact on Molecular Interactions
C2, C6Small alkyl groupsCan introduce steric hindrance, influencing binding affinity and selectivity.
C3, C5Polar groups (e.g., -OH, -NH2)May introduce new hydrogen bonding opportunities with the target.
C4Bulky hydrophobic groupsCan enhance binding to hydrophobic pockets within the receptor.
C4Polar groupsMay alter solubility and introduce specific interactions.

Role of the Propyl Moiety in Biological Activity and Pharmacophore Generation

In the design of various biologically active compounds, the N-alkyl substituent on a piperidine ring is often varied to optimize activity. For instance, in a series of synthesized (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives, modifications at the N-terminal of the piperidine led to compounds with varying antiproliferative activities. researchgate.net

The propyl group can engage in van der Waals interactions within a hydrophobic pocket of a target protein. The length and branching of this alkyl chain are critical parameters that are often explored in SAR studies to achieve optimal fitting and, consequently, higher potency.

The key pharmacophoric features contributed by the propyl moiety include:

Hydrophobic interaction point: The propyl group serves as a key hydrophobic feature.

Influence of the Acetic Acid Side Chain and its Derivatives (e.g., Esters, Amides) on Target Engagement

The acetic acid side chain at the C4 position of the piperidine ring is a critical functional group that can profoundly influence the compound's interaction with its biological target. The carboxylic acid group is ionizable at physiological pH, allowing it to form strong ionic bonds (salt bridges) with positively charged residues like arginine or lysine (B10760008) in a protein's active site. It can also act as a hydrogen bond donor and acceptor.

Modification of the carboxylic acid to its ester or amide derivatives is a common strategy in medicinal chemistry to modulate a compound's properties.

Esters: Converting the carboxylic acid to an ester increases its lipophilicity and removes its ability to act as a strong hydrogen bond donor or form ionic bonds. This can improve cell permeability but may reduce binding affinity if the ionic interaction is crucial for target engagement.

Amides: Amide derivatives can still participate in hydrogen bonding as both donors and acceptors. Primary and secondary amides can offer different hydrogen bonding patterns compared to the carboxylic acid. Amides are generally more stable to metabolic degradation than esters. In the development of factor Xa inhibitors, amide and urea (B33335) derivatives of piperidine diamines showed potent anticoagulant activity. researchgate.net

The choice between a carboxylic acid, ester, or amide can therefore be used to fine-tune the binding affinity, selectivity, and pharmacokinetic properties of a lead compound. Bioisosteric replacement of the carboxylic acid with other acidic groups like tetrazoles is also a widely used strategy. drughunter.com Tetrazoles, for example, can mimic the acidity of a carboxylic acid while offering increased lipophilicity. drughunter.com

The following table outlines the potential changes in target engagement upon modification of the acetic acid side chain.

DerivativeKey PropertiesPotential Impact on Target Engagement
Carboxylic AcidAnionic, H-bond donor/acceptorForms strong ionic bonds and hydrogen bonds.
EsterNeutral, H-bond acceptorLoses ionic interaction, increased lipophilicity, may improve membrane permeability.
AmideNeutral, H-bond donor/acceptorRetains hydrogen bonding capability, can alter binding geometry.

Scaffold Hopping and Bioisosteric Replacements in Related Piperidine Acetic Acids

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure (scaffold) of a molecule with a chemically different one while retaining similar biological activity. This approach is used to discover new drug candidates with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. dundee.ac.uk

For piperidine-containing compounds, several bioisosteric replacements for the piperidine ring have been explored. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. cambridgemedchemconsulting.com

Common bioisosteric replacements for the piperidine ring include:

Morpholine (B109124): Replacing the C4 methylene (B1212753) group of piperidine with an oxygen atom to form a morpholine ring can increase polarity and potentially improve solubility. cambridgemedchemconsulting.com

Thiomorpholine: The introduction of a sulfur atom can also modulate physicochemical properties.

Azaspirocycles: Spirocyclic systems like azaspiro[3.3]heptane have been investigated as piperidine mimics. cambridgemedchemconsulting.comresearchgate.net These constrained ring systems can offer different exit vectors for substituents, potentially leading to novel interactions with the target. cambridgemedchemconsulting.com

Other heterocyclic rings: Depending on the target, other ring systems like pyrrolidine (B122466) or azepane could be considered.

A scaffold-hopping exercise on a series of proteasome inhibitors demonstrated that replacing a particular scaffold with a piperidine-containing one resulted in good potency, although with poor solubility. dundee.ac.uk This highlights the trade-offs that can occur with scaffold hopping and the importance of optimizing multiple properties simultaneously.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful tool in ligand-based drug design, especially when the 3D structure of the biological target is unknown. nih.gov A pharmacophore model defines the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific target and elicit a biological response.

For a molecule like (1-Propyl-4-piperidinyl)acetic acid hydrochloride, a basic pharmacophore model could be generated based on its key structural features:

A positive ionizable feature: The protonated piperidine nitrogen.

A hydrophobic feature: The N-propyl group.

A hydrogen bond acceptor/negative ionizable feature: The carboxylic acid group.

A hydrophobic feature: The piperidine ring itself.

This model can then be used to virtually screen large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. It also serves as a guide for the design of new analogs. For example, the distance between the positive ionizable feature (the nitrogen) and the negative ionizable feature (the carboxylic acid) could be a critical parameter for activity, and new molecules could be designed to maintain this optimal distance.

Ligand-based design principles also involve analyzing the SAR of a series of related compounds to build quantitative structure-activity relationship (QSAR) models. nih.gov These models can then be used to predict the activity of newly designed compounds before they are synthesized, thus streamlining the drug discovery process.

Computational Chemistry and in Silico Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. longdom.orglongdom.orgnih.gov It is a powerful tool for predicting various molecular properties, including optimized geometry, electronic distribution, and reactivity descriptors. For (1-Propyl-4-piperidinyl)acetic acid hydrochloride, DFT calculations can elucidate its most stable three-dimensional conformation and provide a detailed understanding of its electronic landscape. researchgate.netresearchgate.netcolab.ws

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped using DFT. This surface illustrates the charge distribution on the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such information is vital for understanding how the molecule might interact with biological targets. nih.gov

Illustrative DFT Calculation Results for this compound

ParameterHypothetical ValueSignificance
HOMO Energy -6.5 eVIndicates the molecule's electron-donating capability.
LUMO Energy -1.2 eVIndicates the molecule's electron-accepting capability.
HOMO-LUMO Gap 5.3 eVSuggests good molecular stability.
Dipole Moment 3.2 DIndicates the overall polarity of the molecule.
Molecular Electrostatic Potential (MEP) Red regions (negative potential) around the carboxylic acid oxygen atoms; Blue regions (positive potential) around the piperidinium (B107235) proton.Highlights sites for potential electrostatic interactions and hydrogen bonding.

This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this exact compound are not publicly available.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govfrontiersin.orgnih.gov This method is extensively used to predict the binding mode and affinity of a small molecule (ligand), such as this compound, to the active site of a biological target, typically a protein. nih.govnih.govrsc.org The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to estimate the binding affinity for each pose. acs.org

Following molecular docking, molecular dynamics (MD) simulations can be employed to provide a more dynamic and realistic representation of the ligand-target interaction. nih.govproquest.comspringernature.com MD simulations model the movement of atoms and molecules over time, allowing for the observation of conformational changes in both the ligand and the protein upon binding. nih.govduke.eduirbbarcelona.org This can help to assess the stability of the docked pose and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained over time. nih.govrsc.org

For this compound, these simulations could be used to screen for potential biological targets and to understand the molecular basis of its activity. The results can guide the design of more potent and selective analogs. nih.gov

Illustrative Molecular Docking and Dynamics Simulation Data for this compound with a Hypothetical Target

ParameterHypothetical Value/ObservationSignificance
Binding Affinity (Docking Score) -8.5 kcal/molA strong negative value suggests a favorable binding interaction with the hypothetical target.
Key Interacting Residues Asp129, Tyr334, Phe290Identifies the specific amino acids in the target's active site that form crucial interactions with the ligand.
Types of Interactions Hydrogen bond with Asp129; Pi-cation interaction with Tyr334; Hydrophobic interaction with Phe290.Details the nature of the chemical forces stabilizing the ligand-target complex.
RMSD in MD Simulation < 2 Å over 100 nsA low and stable Root Mean Square Deviation suggests the ligand remains stably bound in the active site throughout the simulation.

This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this exact compound are not publicly available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govjocpr.comwikipedia.org By quantifying how changes in molecular features (descriptors) affect activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. researchgate.netnih.gov

To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with their experimentally determined biological activities would be required. researchgate.net Various molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices, would be calculated for each compound. nih.gov Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a predictive model. nih.gov

A robust QSAR model can significantly accelerate the lead optimization process by prioritizing the synthesis of compounds with the highest predicted activity. jocpr.com

Illustrative QSAR Model for a Series of this compound Analogs

ParameterDescription
Hypothetical QSAR Equation pIC50 = 0.5 * logP - 0.2 * TPSA + 0.8 * (presence of H-bond donor) + 3.5
Correlation Coefficient (R²) 0.85
Cross-validation Coefficient (Q²) 0.75
Key Descriptors logP (lipophilicity): Positive coefficient suggests that increasing lipophilicity enhances activity. TPSA (Topological Polar Surface Area): Negative coefficient indicates that a lower polar surface area is favorable for activity. Hydrogen Bond Donor: The presence of a hydrogen bond donor significantly increases the predicted activity.

This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this exact compound are not publicly available.

Predictive Theoretical ADME Properties (excluding clinical outcomes) Focusing on Distribution and Binding

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the process. fiveable.menih.govsrce.hr For this compound, computational models can predict key parameters related to its distribution and binding within the body, without considering clinical outcomes. researchgate.netcambridge.orgaudreyli.com

Distribution properties, such as the volume of distribution (Vd) and the ability to cross the blood-brain barrier (BBB), can be estimated based on the molecule's physicochemical properties. Plasma protein binding (PPB) is another crucial parameter, as only the unbound fraction of a drug is typically active. These predictions are often based on large datasets of known drugs and their experimental ADME properties. nih.gov

Illustrative Predicted ADME Properties for this compound

ADME PropertyPredicted ValueImplication for Distribution and Binding
logP (Lipophilicity) 2.5Moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability.
Aqueous Solubility (logS) -3.0Indicates moderate solubility in water.
Plasma Protein Binding (PPB) 85%High binding to plasma proteins, which would result in a lower fraction of the free, active compound in circulation.
Blood-Brain Barrier (BBB) Permeation LowThe molecule is predicted to have limited ability to cross the blood-brain barrier.
Volume of Distribution (Vd) 2.8 L/kgSuggests moderate distribution into tissues.

This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this exact compound are not publicly available.

In Vitro Metabolic Studies and Biotransformation Pathways Theoretical

Enzymatic Ester Hydrolysis and Amide Formation (if applicable)

Given the chemical structure of (1-Propyl-4-piperidinyl)acetic acid hydrochloride, which features a carboxylic acid group, enzymatic ester hydrolysis is not a primary metabolic pathway for the parent compound itself. However, should the carboxylic acid moiety undergo esterification in vivo to form a prodrug, esterases present in various tissues would likely hydrolyze it back to the active carboxylic acid form.

Similarly, direct amide formation from the parent compound is not a typical primary metabolic route. Amide bond formation generally occurs through the conjugation of the carboxylic acid group with endogenous amino acids, a process considered a Phase II reaction.

Oxidative Metabolite Formation (e.g., N-dealkylation, Hydroxylation)

The primary route of Phase I metabolism for this compound is expected to be oxidative reactions mediated by cytochrome P450 (CYP) enzymes. These reactions would likely target the N-propyl group and the piperidine (B6355638) ring.

N-dealkylation: The N-propyl group is a prime target for oxidative dealkylation. This process, often catalyzed by CYP3A4, would involve the hydroxylation of the carbon atom attached to the nitrogen, leading to an unstable intermediate that spontaneously cleaves to yield piperidin-4-ylacetic acid and propionaldehyde. N-dealkylation is a common metabolic pathway for many drugs containing N-alkylpiperidine structures.

Hydroxylation: The piperidine ring itself is susceptible to hydroxylation at various positions. This can lead to the formation of several mono-hydroxylated metabolites. The exact position of hydroxylation would be determined by the specific CYP isoforms involved and the steric and electronic properties of the substrate. Hydroxylation increases the polarity of the molecule, facilitating its excretion.

The predicted oxidative metabolites are summarized in the table below.

Metabolite Predicted Formation Pathway Key Enzymes (Predicted)
Piperidin-4-ylacetic acidN-dealkylationCYP3A4, other CYPs
(1-Propyl-hydroxypiperidin-4-yl)acetic acidRing HydroxylationVarious CYPs

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following Phase I metabolism, or for the parent compound directly, Phase II conjugation reactions are expected to occur. These reactions further increase the water solubility of the compound and its metabolites, preparing them for elimination.

Glucuronidation: The carboxylic acid group of this compound is a likely site for glucuronidation. This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), would involve the attachment of glucuronic acid to the carboxylic acid moiety, forming an acyl glucuronide. This is a major pathway for the clearance of many drugs containing a carboxylic acid group.

Sulfation: While less common for carboxylic acids compared to hydroxyl groups, sulfation could be a minor conjugation pathway. This reaction would be catalyzed by sulfotransferases (SULTs).

The predicted conjugation products are outlined in the table below.

Conjugate Predicted Formation Pathway Key Enzymes (Predicted)
(1-Propyl-4-piperidinyl)acetic acid glucuronideGlucuronidation of the carboxylic acidUGTs

Identification of Key Biotransformation Enzymes (in vitro)

Based on the metabolism of analogous compounds, the key enzymes involved in the biotransformation of this compound can be predicted.

Cytochrome P450 (CYP) Isoforms:

CYP3A4: This is predicted to be a major enzyme responsible for the N-dealkylation of the propyl group. CYP3A4 is a highly abundant and versatile enzyme in the human liver and is involved in the metabolism of a vast number of drugs.

Other CYPs: Other CYP isoforms, such as those from the CYP2D6 and CYP2C families, may also contribute to the oxidative metabolism, particularly the hydroxylation of the piperidine ring.

UDP-Glucuronosyltransferases (UGTs):

Various UGT isoforms are expected to be responsible for the glucuronidation of the carboxylic acid group. The specific isoforms would need to be identified through in vitro studies with recombinant UGT enzymes.

The table below summarizes the predicted key enzymes.

Enzyme Family Predicted Role
Cytochrome P450 (CYP)Oxidative metabolism (N-dealkylation, hydroxylation)
UDP-glucuronosyltransferases (UGT)Glucuronidation of the carboxylic acid

Advanced Applications in Chemical Biology Research

Use as a Chemical Probe for Receptor Deconvolution

Chemical probes are indispensable tools for elucidating the biological function of proteins and de-orphaning uncharacterized receptors. The piperidine (B6355638) core is a key structural element in ligands for a variety of receptors, including G protein-coupled receptors (GPCRs) and ion channels. nih.gov Derivatives of piperidine have been instrumental in the development of selective ligands for histamine (B1213489) H3 and sigma-1 receptors, for instance. nih.gov

The structure of (1-Propyl-4-piperidinyl)acetic acid hydrochloride, with its tertiary amine and carboxylic acid group, provides two key points for interaction with biological targets. The N-propyl group can influence the lipophilicity and steric bulk, potentially modulating the affinity and selectivity for a particular receptor. While there is no direct evidence of this compound being used for receptor deconvolution, its scaffold is present in compounds that have been used to probe receptor function. For example, various N-substituted piperidine derivatives have been synthesized and evaluated for their binding affinity to opioid and I2-imidazoline receptors. nih.gov

The general approach to using a compound like this compound as a chemical probe would involve synthesizing a library of analogs with modifications at the propyl and acetic acid groups to establish a structure-activity relationship (SAR). These studies help in identifying the key molecular interactions responsible for binding to a target protein.

Parameter Description Relevance to this compound
Binding Affinity (Ki) A measure of the strength of the binding between a ligand and a receptor.The N-propyl group and the acetic acid moiety would contribute to the overall binding affinity for a target receptor.
Selectivity The ability of a ligand to bind to a specific receptor subtype over others.Modifications to the piperidine scaffold can enhance selectivity for a particular target.
Structure-Activity Relationship (SAR) The relationship between the chemical structure of a molecule and its biological activity.Systematic modification of the propyl and acetic acid groups would be crucial in developing a potent and selective chemical probe.

Development of Fluorescent or Radioligand Analogs for In Vitro Imaging Studies

Fluorescent probes and radioligands are vital for visualizing and quantifying biological targets in vitro. The development of such tools often involves chemically modifying a known ligand scaffold to incorporate a fluorescent dye or a radioisotope without significantly compromising its binding affinity and selectivity. The piperidine scaffold has been successfully utilized for the creation of fluorescent probes for various biological targets, including sigma receptors. nih.gov

This compound possesses functional groups that are amenable to chemical modification for the attachment of reporter groups. The carboxylic acid of the acetic acid side chain is a prime site for conjugation with an amine-containing fluorophore or a chelating agent for a radionuclide. This would be achieved through standard amide bond formation reactions.

The general workflow for developing a fluorescent or radiolabeled analog of this compound would involve:

Selection of a suitable fluorophore or radioisotope: The choice depends on the specific imaging application and the desired photophysical or radioactive properties.

Synthesis of a linker-modified analog: A linker arm may be introduced to distance the bulky reporter group from the core pharmacophore to minimize steric hindrance and preserve binding affinity.

Conjugation of the reporter group: The fluorophore or radiolabel precursor is attached to the modified piperidine scaffold.

In vitro characterization: The resulting probe is evaluated for its binding affinity, selectivity, and performance in imaging assays.

While no fluorescent or radiolabeled analogs of this compound have been reported, the principles of probe development are well-established for other piperidine-based ligands. researchgate.net

Reporter Type Attachment Site on this compound Potential Application
Fluorescent Dye Carboxylic acid of the acetic acid moietyFluorescence microscopy, flow cytometry, high-throughput screening
Radioisotope Incorporation of isotopes like ³H, ¹⁴C, or attachment of a chelator for metallic radioisotopesRadioligand binding assays, autoradiography

Application in Target Validation Studies and Pathway Elucidation

Target validation is a critical step in the drug discovery process, confirming that a specific biological target is involved in a disease process. Chemical probes with high affinity and selectivity for a target can be used to modulate its activity in cellular or animal models, thereby validating its therapeutic potential. Piperidine derivatives are prevalent in a wide range of therapeutic agents, highlighting the importance of this scaffold in targeting various biological pathways. researchgate.net

A well-characterized chemical probe derived from this compound could be employed in target validation studies to:

Confirm target engagement: By demonstrating that the compound binds to the intended target in a cellular context.

Elucidate downstream signaling pathways: By observing the cellular consequences of modulating the target's activity.

Assess the therapeutic potential of the target: By evaluating the effect of the probe in disease models.

The successful application of a piperidine-based compound in target validation hinges on its specificity. Off-target effects can confound the interpretation of experimental results. Therefore, extensive characterization of the probe's selectivity profile is paramount.

Precursor for Advanced Chemical Synthesis of Complex Molecules

Building blocks containing the piperidine motif are highly valuable in synthetic organic chemistry for the construction of more complex molecules, particularly in the pharmaceutical industry. mdpi.com The structure of this compound offers multiple reactive sites that can be exploited for further chemical transformations.

The synthesis of complex molecules from this compound could involve multi-step reaction sequences, leveraging the reactivity of both the acetic acid side chain and potentially the piperidine ring itself.

Future Research Directions and Unexplored Avenues

The therapeutic potential of piperidine-containing compounds is well-established, with the piperidine (B6355638) moiety being a key structural fragment in numerous pharmaceuticals. mdpi.com However, the specific compound (1-Propyl-4-piperidinyl)acetic acid hydrochloride and its derivatives represent a largely unexplored area of chemical space with significant opportunities for future research. The following sections outline promising avenues for investigation that could unlock the full potential of this chemical scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-Propyl-4-piperidinyl)acetic acid hydrochloride, and what key intermediates are involved?

  • Methodology : Synthesis typically involves:

  • Cyclization : Formation of the piperidine ring via reductive amination or nucleophilic substitution, followed by alkylation to introduce the propyl group .
  • Acetic Acid Moiety Addition : Coupling the piperidine derivative with bromoacetic acid or via carbodiimide-mediated esterification .
  • Hydrochloride Salt Formation : Acidification with HCl in a polar solvent (e.g., ethanol/water mixture) to precipitate the hydrochloride salt .
    • Key Intermediates : 4-Propylpiperidine, bromoacetic acid derivatives, and free base intermediates.

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon backbone integrity. Deuterated solvents (e.g., DMSO-d6) are used to avoid signal interference .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For resolving crystal structure and confirming stereochemistry (if crystalline) .

Q. How do researchers address solubility challenges for this compound in biological assays?

  • Strategies :

  • Use polar solvents (e.g., DMSO, saline) for initial stock solutions, followed by dilution in assay buffers .
  • Adjust pH to 5–6 to maintain hydrochloride salt stability and enhance aqueous solubility .
  • Employ solubilizing agents (e.g., cyclodextrins) for in vitro studies requiring low organic solvent content .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during the final hydrochloride salt formation?

  • Key Parameters :

  • Stoichiometry : Use 1.2–1.5 equivalents of HCl to ensure complete protonation without excess acid .
  • Temperature : Slow cooling (0–4°C) during precipitation to enhance crystal formation and purity .
  • Solvent System : Ethanol/water (3:1 v/v) balances solubility and salt stability .
    • Validation : Monitor reaction progress via TLC or in situ FTIR for real-time carboxylate group detection .

Q. What strategies resolve discrepancies between theoretical and observed spectroscopic data (e.g., NMR or MS)?

  • NMR Anomalies :

  • Dynamic Effects : Variable-temperature NMR to identify conformational exchange broadening signals .
  • Impurity Analysis : Use COSY or HSQC to distinguish target compound peaks from byproducts .
    • MS Discrepancies : Isotopic pattern analysis (e.g., 35^{35}Cl/37^{37}Cl ratio) to confirm hydrochloride adducts .

Q. What computational approaches predict the binding affinity of this compound derivatives to biological targets?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs, ion channels) .
  • MD Simulations : GROMACS or AMBER for assessing stability of ligand-target complexes in physiological conditions .
  • QSAR Models : Regression analysis of substituent effects on activity (e.g., logP, polar surface area) .

Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

  • Functional Group Variation : Systematic modification of the propyl chain (e.g., elongation, branching) and acetic acid moiety (e.g., esterification, amidation) .
  • Biological Assays :

  • In vitro : Radioligand binding assays (e.g., 3^3H-labeled analogs) for receptor affinity quantification .
  • In vivo : Pharmacokinetic profiling (e.g., bioavailability, half-life) in rodent models .

Data Contradiction and Validation

Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?

  • Approach :

  • Normalize data to cell viability controls (e.g., MTT assays) and account for cell-specific metabolic rates .
  • Validate using orthogonal methods (e.g., ATP luminescence, caspase-3 activation) .
    • Statistical Analysis : Multivariate regression to identify confounding variables (e.g., serum concentration, passage number) .

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Critical Steps :

  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring .
  • Quality Control : Strict adherence to GMP guidelines for raw material purity and reaction parameter thresholds .

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(1-Propyl-4-piperidinyl)acetic acid hydrochloride
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Reactant of Route 2
(1-Propyl-4-piperidinyl)acetic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.